chemical structure and physical properties of 2-(2,6-diethyl-4-methylphenyl)acetic acid
chemical structure and physical properties of 2-(2,6-diethyl-4-methylphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(2,6-diethyl-4-methylphenyl)acetic acid, a key intermediate in the synthesis of the post-emergence herbicide, Pinoxaden. The document details its chemical structure, physicochemical properties, and provides an in-depth, step-by-step synthesis protocol with mechanistic insights. Furthermore, this guide outlines analytical methodologies for the characterization of this compound, including ¹H-NMR spectroscopy. Safety protocols and handling procedures are also discussed to ensure safe laboratory practices. This guide is intended to be a valuable resource for researchers and professionals involved in agrochemical synthesis and related fields.
Introduction
2-(2,6-diethyl-4-methylphenyl)acetic acid (CAS No. 886230-72-4) is a substituted phenylacetic acid derivative. Its significance in the agrochemical industry stems from its role as a crucial building block in the manufacturing of Pinoxaden.[1][2][3] Pinoxaden is a selective herbicide used for the control of grass weeds in cereal crops.[4] Understanding the chemical and physical properties of 2-(2,6-diethyl-4-methylphenyl)acetic acid, as well as its synthesis and analytical characterization, is paramount for process optimization, quality control, and the development of novel derivatives. This guide aims to consolidate the available technical information on this compound, providing a single, comprehensive resource for the scientific community.
Chemical Structure and Identification
The molecular structure of 2-(2,6-diethyl-4-methylphenyl)acetic acid consists of a benzene ring substituted with two ethyl groups at positions 2 and 6, a methyl group at position 4, and an acetic acid moiety at position 1.
| Identifier | Value |
| IUPAC Name | 2-(2,6-diethyl-4-methylphenyl)acetic acid |
| CAS Number | 886230-72-4[5] |
| Molecular Formula | C₁₃H₁₈O₂[6] |
| Molecular Weight | 206.28 g/mol [2] |
| Canonical SMILES | CCC1=C(C=C(C=C1CC)C)CC(=O)O |
| InChI Key | IHLSPGZTNBGBID-UHFFFAOYSA-N |
Physicochemical Properties
Detailed experimental data on the physical properties of 2-(2,6-diethyl-4-methylphenyl)acetic acid are not widely available in peer-reviewed literature. However, based on patent literature and data for structurally similar compounds, the following can be inferred:
| Property | Value | Source/Comment |
| Appearance | White solid | [2] |
| Melting Point | Not available. Similar substituted phenylacetic acids have melting points ranging from 80-180 °C.[7][8] | |
| Boiling Point | Not available. Likely to be high, with decomposition. | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, acetone, and ethyl acetate.[9] Sparingly soluble in water. |
Synthesis of 2-(2,6-diethyl-4-methylphenyl)acetic acid
A patented method describes the synthesis of 2-(2,6-diethyl-4-methylphenyl)acetic acid from 2,6-diethyl-4-methylaniline.[2] This process involves a three-step reaction sequence: a Meerwein arylation, hydrolysis, and subsequent oxidation.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-(2,6-diethyl-4-methylphenyl)acetic acid.
Step-by-Step Experimental Protocol
Step 1: Meerwein Arylation
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In a suitable reaction vessel, charge 2,6-diethyl-4-methylaniline, sodium nitrite, anhydrous lithium chloride, and vinyl acetate in a molar ratio of approximately 1:1.5:2:3 in the presence of hydrochloric acid.[2]
-
The reaction proceeds via a Meerwein arylation, where the diazonium salt of 2,6-diethyl-4-methylaniline reacts with vinyl acetate to form 1-carboethoxy-1-chloro-2-(2,6-diethyl-4-methylphenyl)ethane.[2]
Step 2: Acid Hydrolysis
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The crude product from Step 1 is subjected to hydrolysis under acidic conditions (e.g., using hydrochloric or sulfuric acid).[2]
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This step converts the ester and chloro functionalities to an aldehyde, yielding 2,6-diethyl-4-methyl-phenylacetaldehyde.[2]
Step 3: Oxidation
-
The 2,6-diethyl-4-methyl-phenylacetaldehyde is then oxidized to the corresponding carboxylic acid.[2]
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A solution of sodium chlorite (NaClO₂) is used as the oxidizing agent.[2]
-
The reaction mixture is stirred until the starting material is consumed (monitored by a suitable technique like TLC or HPLC).
-
Upon completion, the pH of the reaction solution is adjusted to 10 with a 10% sodium hydroxide solution and extracted with ethyl acetate to remove organic impurities.[2]
-
The aqueous phase is then acidified to a pH of 2-3 with 30% hydrochloric acid, leading to the precipitation of a white solid.[2]
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The solid is collected by filtration, washed, and dried to yield 2-(2,6-diethyl-4-methylphenyl)acetic acid with a purity of approximately 97% as determined by HPLC.[2]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (DMSO-d₆): [2]
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δ 1.08-1.12 (t, 6H): Triplet corresponding to the six protons of the two methyl groups of the ethyl substituents.
-
δ 2.23 (s, 3H): Singlet corresponding to the three protons of the methyl group on the phenyl ring.
-
δ 2.51-2.57 (q, 4H): Quartet corresponding to the four protons of the two methylene groups of the ethyl substituents.
-
δ 3.57 (s, 2H): Singlet corresponding to the two protons of the methylene group of the acetic acid moiety.
-
δ 6.83 (s, 2H): Singlet corresponding to the two aromatic protons on the phenyl ring.
-
δ 12.29 (s, 1H): Singlet corresponding to the acidic proton of the carboxylic acid group.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of 2-(2,6-diethyl-4-methylphenyl)acetic acid and other substituted phenylacetic acids. A C18 column is suitable with a mobile phase consisting of a mixture of acetonitrile and water, with an acid modifier such as phosphoric or formic acid to ensure the analyte is in its protonated form.[10] Detection can be achieved using a UV detector at a wavelength of approximately 210-220 nm.
Analytical Workflow Diagram
Caption: General analytical workflow for the quantification of the target compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep containers tightly closed.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.
-
Applications
The primary application of 2-(2,6-diethyl-4-methylphenyl)acetic acid is as a key intermediate in the synthesis of the herbicide Pinoxaden.[1][2][3][4] The structural features of this molecule are essential for the final structure and biological activity of Pinoxaden. Substituted phenylacetic acids, in general, have found applications in the pharmaceutical and agrochemical industries.[5]
Conclusion
2-(2,6-diethyl-4-methylphenyl)acetic acid is a compound of significant interest due to its role in the production of the commercially important herbicide, Pinoxaden. This guide has provided a detailed overview of its chemical structure, synthesis, and analytical characterization based on available literature. While there are gaps in the publicly available data regarding its specific physical properties, the information presented here offers a solid foundation for researchers and professionals working with this compound. Further studies to fully characterize its physicochemical properties and explore potential new applications are encouraged.
References
- Supporting Information for a scientific article. (Details on melting points of similar compounds).
- BenchChem. (n.d.). Pinoxaden synthesis pathway and key intermediates.
- Google Patents. (n.d.). A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid.
- Eureka | Patsnap. (2018, November 23). Synthesis method of pinoxaden.
- Fisher Scientific. (n.d.).
- AERU, University of Hertfordshire. (n.d.). Pinoxaden (Ref: NOA 407855).
- Cayman Chemical. (2025, July 29).
- SIELC Technologies. (2018, February 16). Separation of Phenylacetic acid on Newcrom R1 HPLC column.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Inventiva Pharma. (n.d.).
- Chem-Impex. (n.d.). 2-(4-Methylphenyl)-2-phenylacetic acid.
- BLDpharm. (n.d.). 886230-72-4|2-(2,6-Diethyl-4-methylphenyl)acetic acid.
- Ambeed. (n.d.). 886230-72-4|2-(2,6-Diethyl-4-methylphenyl)acetic acid.
- Alfa Chemistry. (n.d.). CAS 4408-60-0 (2,4,6-Trimethylphenyl)acetic acid.
- Chempure. (2026, February 16). 2-(2,6-diethyl-4-methylphenyl)acetic acid 95% 886230-72-4.
- MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)
- PMC. (n.d.). Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici.
- PMC. (n.d.). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens.
- ResearchGate. (n.d.). 13C NMR (CDCl3, 50 MHz) of phenylacetic acid.
- ResearchGate. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
- Sigma-Aldrich. (n.d.). 2-(2-(Methylthio)phenyl)acetic acid.
- Sigma-Aldrich. (n.d.). p-Tolylacetic acid ReagentPlus , 99 622-47-9.
- Sciencemadness Wiki. (2022, August 17). Phenylacetic acid.
- Cheméo. (n.d.). Chemical Properties of Acetic acid, 4-methylphenyl ester (CAS 140-39-6).
- Guidechem. (n.d.). acetic acid [2-(2,6-diethyl-4-methylphenyl)-3-oxo-5-(2-phenylmethoxyethyl)-1-cyclohexenyl] ester.
- PubChem. (n.d.). o-Tolylacetic acid | C9H10O2 | CID 69519.
- Wikipedia. (n.d.). Phenylacetic acid.
- NIST WebBook. (n.d.). p-Tolylacetic acid.
- ChemicalBook. (n.d.). 4-Methylphenylacetic acid(622-47-9)IR1.
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